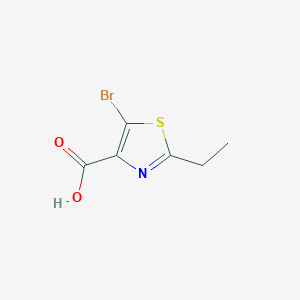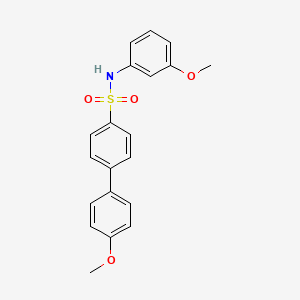
N-(3-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide” is a complex organic compound. It contains two methoxyphenyl groups, a benzenesulfonamide group, and an amide linkage. The methoxyphenyl groups are aromatic rings with a methoxy (-OCH3) substituent, which can influence the compound’s reactivity and physical properties. The benzenesulfonamide group consists of a benzene ring linked to a sulfonamide (-SO2NH2) group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two aromatic rings (from the methoxyphenyl groups), a third aromatic ring (from the benzenesulfonamide group), and an amide linkage. The electron-donating methoxy groups could potentially influence the electronic distribution and reactivity of the aromatic rings .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the methoxy groups and the sulfonamide group. The methoxy groups are electron-donating, which could activate the aromatic rings towards electrophilic aromatic substitution reactions . The sulfonamide group might undergo reactions typical for amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar groups (like the sulfonamide and methoxy groups) could impact properties like solubility, melting point, and boiling point .Scientific Research Applications
Cognitive Enhancements and Receptor Studies
One study identifies SB-399885, a derivative with a similar benzenesulfonamide structure, as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This compound demonstrated significant effects in reversing age-dependent deficits in water maze spatial learning and improving novel object recognition in rats, suggesting a potential for therapeutic applications in cognitive deficits such as Alzheimer's disease and schizophrenia European Journal of Pharmacology, 2006.
Photochemical and Photodynamic Therapy Applications
Another study explores the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups. These compounds exhibit high singlet oxygen quantum yields, suggesting their potential use as Type II photosensitizers in the treatment of cancer through photodynamic therapy Journal of Molecular Structure, 2020.
Antiproliferative Activity
Research on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives demonstrated potential antiproliferative agents. Among these, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide showed high antiproliferative activity against breast cancer and neuroblastoma cell lines, highlighting the therapeutic potential of such compounds in cancer treatment Tetrahedron Letters, 2014.
Carbonic Anhydrase Inhibition
A study focused on the synthesis and bioactivity of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, indicating their strong inhibition of human cytosolic isoforms hCA I and II. This suggests their potential in developing treatments for conditions associated with carbonic anhydrase activity Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-24-18-10-6-15(7-11-18)16-8-12-20(13-9-16)26(22,23)21-17-4-3-5-19(14-17)25-2/h3-14,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZPWWLOMYABOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

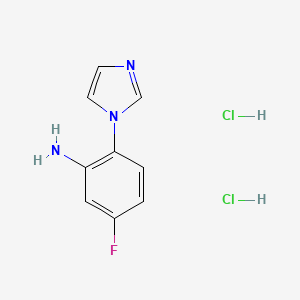
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2992241.png)
![[2-[(2-Methylcyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2992244.png)
![8-(2-Aminophenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2992246.png)
![2-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2992247.png)
![7-(4-fluorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992249.png)
![1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2992250.png)
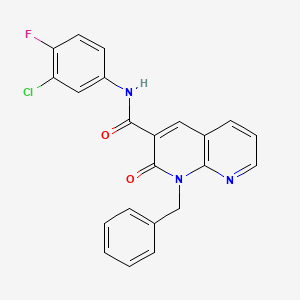

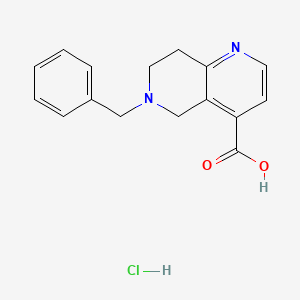
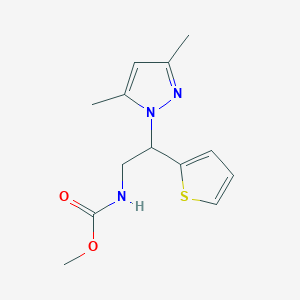
![3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2992256.png)
![1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2992257.png)
